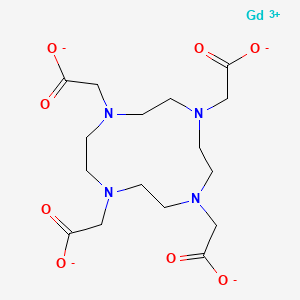

Gadoterate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H24GdN4O8- |

|---|---|

Molecular Weight |

557.6 g/mol |

IUPAC Name |

gadolinium(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |

InChI |

InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3/p-4 |

InChI Key |

GFSTXYOTEVLASN-UHFFFAOYSA-J |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Synonyms |

gadolinate(1-), (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetato(4-)- gadolinium 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetate gadolinium DOTA gadoterate gadoterate sodium Gd-DOTA |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Gadoterate for In Vivo Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoterate meglumine, a gadolinium-based contrast agent (GBCA), is a cornerstone of contrast-enhanced magnetic resonance imaging (MRI). Its favorable safety profile and diagnostic efficacy are intrinsically linked to its distinct physicochemical properties. This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding its behavior in vivo. The subsequent sections will delve into its molecular structure, relaxivity, stability, and formulation properties, supported by detailed experimental protocols and visual representations of key concepts.

Molecular Structure and Formulation

This compound meglumine is an ionic, macrocyclic GBCA. The core of its structure is the gadolinium ion (Gd³⁺) chelated by the macrocyclic ligand 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This structure is salified with meglumine, an amino sugar derived from glucose.

The chemical name for this compound meglumine is D-glucitol, 1-deoxy-1-(methylamino)-,[1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraaceto(4-)-.kappa.N1, .kappa.N4, .kappa.N7, .kappa.N10, .kappa.O1, .kappa.O4, .kappa.O7, .kappa.O10]gadolinate(1-)(1:1)[1]. It has a molecular formula of C₂₃H₄₂GdN₅O₁₃ and a formula weight of 753.9 g/mol (anhydrous basis)[1][2].

The commercially available formulation, such as Dotarem®, is a sterile, clear, colorless to yellow aqueous solution with a concentration of 0.5 mmol/mL of this compound meglumine[1][2]. Each mL of the solution contains 376.9 mg of this compound meglumine and 0.25 mg of DOTA in water for injection[1].

Physicochemical Data Summary

The key quantitative physicochemical properties of this compound meglumine are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₄₂GdN₅O₁₃ | [2] |

| Formula Weight | 753.9 g/mol | [1][2] |

| Concentration | 0.5 mmol/mL | [1][3] |

| pH of Solution | 6.5 to 8.0 | [1] |

| Density at 20°C | 1.1753 g/cm³ | [1][4] |

Table 2: Viscosity and Osmolality

| Property | Value | Reference |

| Viscosity at 20°C | 3.4 mPa·s | [1][4] |

| Viscosity at 37°C | 2.4 mPa·s | [1][4] |

| Osmolality | 1350 mOsm/kg water | [1][4] |

Table 3: Relaxivity

| Magnetic Field Strength (T) | Medium | Temperature (°C) | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | Reference |

| 0.5 | Water | 37 | 3.6 | 4.3 | [4] |

| 1.5 | Plasma | 37 | 4.49 ± 0.17 | - | [5] |

| 3.0 | Plasma | 37 | 4.14 ± 0.17 | - | [5] |

| 7.0 | Plasma | 37 | 3.51 ± 0.10 | - | [5] |

| 1.5 | Blood | 37 | - | 3.20 ± 0.12 | [5] |

Table 4: Stability Constants

| Constant | Value | Reference |

| Thermodynamic Stability (log Ktherm) | 25.6 | [1] |

| Conditional Stability at pH 7.4 (log Kcond) | 19.3 | [1][6] |

Core Physicochemical Properties and In Vivo Implications

Relaxivity: The Engine of Contrast Enhancement

Relaxivity (r₁ and r₂) is a measure of a contrast agent's efficiency in shortening the T1 and T2 relaxation times of water protons, respectively. This property is the fundamental basis for contrast enhancement in MRI[7]. This compound is a paramagnetic molecule that, when placed in a magnetic field, develops a magnetic moment which enhances the relaxation rates of nearby water protons, leading to an increased signal intensity (brightness) in tissues[1][2][8]. The relaxivity values for this compound are relatively consistent across the range of magnetic field strengths used in clinical MRI (0.2-1.5 T)[1][9].

The relationship between this compound concentration and the observed relaxation rates is linear, and this relationship is the basis for its use in quantitative perfusion and permeability studies.

Stability: A Critical Determinant of Safety

The stability of a gadolinium chelate is paramount to its safety profile, as the release of free Gd³⁺ ions in the body is associated with toxicity, including the risk of nephrogenic systemic fibrosis (NSF)[10]. This compound's macrocyclic structure provides a pre-organized cavity that firmly encapsulates the Gd³⁺ ion, contributing to its high stability[6][8][11].

Stability is characterized by two key parameters:

-

Thermodynamic Stability (log Ktherm): This constant reflects the equilibrium between the chelated and unchelated gadolinium. A higher log Ktherm value indicates a more stable complex at equilibrium[11]. This compound possesses one of the highest thermodynamic stability constants among clinically used GBCAs[8].

-

Kinetic Stability (Inertness): This refers to the rate at which the gadolinium ion dissociates from the chelate. Macrocyclic agents like this compound exhibit high kinetic inertness, meaning the dissociation is very slow[6][11]. This kinetic stability is considered a crucial factor in minimizing the in vivo release of free Gd³⁺[12].

The high thermodynamic and kinetic stability of this compound minimizes the potential for transmetallation, a process where endogenous ions like zinc or copper displace the gadolinium from the chelate.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the physicochemical properties of this compound.

Determination of Relaxivity (r₁ and r₂)

Objective: To measure the longitudinal (r₁) and transverse (r₂) relaxivities of this compound.

Methodology: This protocol is based on the principles of NMR relaxometry using an MRI scanner.

Materials and Equipment:

-

MRI scanner (e.g., 1.5T or 3T)

-

Phantom with multiple vials

-

This compound meglumine solution (0.5 M stock)

-

Solvent (deionized water or plasma)

-

Volumetric flasks and pipettes

-

Temperature control system

Procedure:

-

Sample Preparation:

-

Prepare a series of this compound dilutions in the chosen solvent (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

-

Include a vial with the pure solvent as a control (0 mM).

-

Fill the vials and place them in the phantom.

-

Allow the phantom to equilibrate to the desired temperature (e.g., 37°C) within the MRI scanner.

-

-

T₁ Measurement (Inversion Recovery Spin-Echo Sequence):

-

Acquire a series of images with varying inversion times (TI) (e.g., 50, 100, 200, 400, 800, 1600, 3200 ms).

-

Use a long repetition time (TR) to ensure full magnetization recovery between pulses (TR > 5 * T₁ of the longest T₁ sample).

-

Use a short echo time (TE).

-

-

T₂ Measurement (Spin-Echo Sequence):

-

Acquire a series of images with varying echo times (TE) (e.g., 10, 20, 40, 80, 160 ms).

-

Use a long TR to minimize T₁ weighting.

-

-

Data Analysis:

-

For each vial, measure the mean signal intensity in a region of interest (ROI) for each TI (for T₁) and TE (for T₂).

-

Fit the signal intensity versus TI data to the three-parameter inversion recovery equation to determine T₁ for each concentration.

-

Fit the signal intensity versus TE data to a mono-exponential decay function to determine T₂ for each concentration.

-

Calculate the relaxation rates R₁ = 1/T₁ and R₂ = 1/T₂ for each concentration.

-

Plot R₁ and R₂ as a function of this compound concentration.

-

The slopes of the linear regression lines represent the relaxivities r₁ and r₂, respectively, in units of mM⁻¹s⁻¹.

-

Determination of Thermodynamic Stability (Potentiometric Titration)

Objective: To determine the thermodynamic stability constant (log Ktherm) of this compound.

Methodology: This protocol outlines a potentiometric titration to measure the protonation constants of the DOTA ligand and the stability constant of its complex with Gd³⁺.

Materials and Equipment:

-

Automatic titrator with a glass electrode and a reference electrode

-

Thermostated titration vessel

-

DOTA ligand

-

GdCl₃ solution of known concentration

-

Standardized HCl and NaOH solutions (carbonate-free)

-

Inert salt solution (e.g., KCl) to maintain constant ionic strength

-

Inert gas (e.g., Argon) supply

Procedure:

-

Electrode Calibration: Calibrate the glass electrode using standard buffer solutions.

-

Ligand Protonation Titration:

-

Place a known amount of DOTA in the titration vessel with the inert salt solution.

-

Titrate the solution with standardized NaOH, bubbling inert gas through the solution to exclude CO₂.

-

Record the pH (or mV) as a function of the volume of NaOH added.

-

-

Complexation Titration:

-

To a separate solution of DOTA and the inert salt, add a known, slightly substoichiometric amount of GdCl₃ solution.

-

Titrate this solution with standardized NaOH.

-

Record the pH (or mV) as a function of the volume of NaOH added.

-

-

Data Analysis:

-

Use a suitable software program (e.g., SUPERQUAD, Hyperquad) to analyze the titration curves.

-

The ligand titration data is used to calculate the protonation constants of DOTA.

-

The complexation titration data, along with the ligand protonation constants, are used to calculate the thermodynamic stability constant (log Ktherm) of the Gd-DOTA complex.

-

Determination of Viscosity

Objective: To measure the viscosity of the this compound meglumine formulation.

Methodology: This protocol describes the use of a rotational viscometer.

Materials and Equipment:

-

Rotational viscometer with appropriate spindle

-

Temperature-controlled water bath

-

This compound meglumine solution (0.5 M)

-

Calibration fluids with known viscosities

Procedure:

-

Instrument Calibration: Calibrate the viscometer using standard calibration fluids.

-

Sample Preparation: Place the this compound solution in the sample holder and allow it to equilibrate to the desired temperature (20°C and 37°C).

-

Measurement:

-

Immerse the spindle in the solution to the correct depth.

-

Rotate the spindle at a series of defined speeds (shear rates).

-

Record the torque required to rotate the spindle at each speed.

-

-

Data Analysis: The viscometer's software calculates the dynamic viscosity in mPa·s from the torque, spindle geometry, and rotational speed.

Determination of Osmolality

Objective: To measure the osmolality of the this compound meglumine formulation.

Methodology: This protocol is based on the principle of freezing-point depression.

Materials and Equipment:

-

Freezing-point osmometer

-

This compound meglumine solution (0.5 M)

-

Osmolality standards (e.g., NaCl solutions of known osmolality)

Procedure:

-

Instrument Calibration: Calibrate the osmometer using at least two standard solutions that bracket the expected osmolality of the sample.

-

Measurement:

-

Pipette a precise volume of the this compound solution into a sample tube.

-

Place the sample tube in the osmometer.

-

The instrument supercools the sample and then induces freezing.

-

The freezing point of the sample is measured.

-

-

Data Analysis: The osmometer automatically calculates the osmolality of the sample in mOsm/kg based on the measured freezing-point depression compared to that of pure water.

Conclusion

The physicochemical properties of this compound meglumine, particularly its high relaxivity and exceptional stability, are fundamental to its clinical utility as a safe and effective MRI contrast agent. The macrocyclic structure of the DOTA ligand provides a robust framework that ensures a high degree of kinetic and thermodynamic stability, minimizing the in vivo release of potentially toxic free gadolinium ions. A thorough understanding of these properties, along with the experimental methodologies used for their characterization, is essential for the continued development and safe application of gadolinium-based contrast agents in diagnostic imaging. This guide provides a comprehensive overview to aid researchers and drug development professionals in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. Chromatographic methods for the quantification of free and chelated gadolinium species in MRI contrast agent formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chromatographic Methods for the Quantification of Free and Chelated Gadolinium Species in MRI Contrast Agent Formulations | NIST [nist.gov]

- 4. Osmometry - Ensuring Biopharmaceutical Consistency | Coriolis Pharma [coriolis-pharma.com]

- 5. SOP for Viscosity Testing – SOP Guide for Pharma [pharmasop.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Methodology for determination of contrast agent relaxivity using MRI [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. brookfieldengineering.com [brookfieldengineering.com]

- 11. 2 [tau.ac.il]

- 12. HPLC Method For Analysis Of Gadolinium-DOTA on Newcrom BH Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis and Structural Analysis of Gadoterate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural analysis of the Gadoterate molecule, a gadolinium-based contrast agent widely used in magnetic resonance imaging (MRI). This document details the chemical synthesis, including experimental protocols and purification methods, as well as the analytical techniques employed for its structural characterization and quality control.

Introduction to this compound

This compound meglumine, the commercial formulation of this compound, is a macrocyclic, ionic gadolinium-based contrast agent (GBCA).[1] Its central gadolinium ion (Gd³⁺) is tightly chelated by the macrocyclic ligand 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), forming a highly stable complex.[2][3] This high stability is crucial in minimizing the release of toxic free Gd³⁺ ions in the body.[2][4] The paramagnetic properties of the gadolinium ion alter the relaxation times of water protons in its vicinity, thereby enhancing the contrast of MRI images.[4][5]

Synthesis of this compound Meglumine

The synthesis of this compound meglumine is a multi-step process that involves the complexation of a gadolinium ion with the DOTA ligand, followed by the formation of the meglumine salt. The general approach aims to produce a highly pure and stable product suitable for parenteral administration.

Chemical Reaction

The core of the synthesis is the reaction between DOTA and a suitable gadolinium source, most commonly gadolinium(III) oxide (Gd₂O₃). This is followed by the addition of meglumine to form the final salt. The overall reaction can be summarized as follows:

2 DOTA + Gd₂O₃ + 2 Meglumine → 2 this compound Meglumine + H₂O

Experimental Protocol

Several patented methods describe the synthesis of this compound meglumine. A common approach involves the following steps:

-

Reaction Setup : A predetermined amount of DOTA is dissolved in heated water for injection.[2][6]

-

Gadolinium Complexation : Gadolinium oxide (Gd₂O₃) is then added to the DOTA solution. The mixture is heated, typically to around 80-85°C, and stirred for several hours to facilitate the formation of the gadolinium-DOTA complex (Gadoteric acid).[2][7]

-

pH Adjustment and Salt Formation : After the complexation is complete, the solution is cooled. Meglumine is then added to the solution, which acts as a counter-ion and adjusts the pH of the final solution to a physiologically compatible range, typically between 6.5 and 8.2.[2][6][7]

-

Purification : The resulting solution may undergo further purification steps to remove any unreacted starting materials or by-products. Techniques such as electrodialysis have been reported to obtain high-purity this compound meglumine.[8][9]

-

Isolation : The final product can be isolated as a solid by methods like spray drying or used directly to prepare an injectable aqueous formulation.[9]

A novel, solvent-free synthesis method utilizing ultrasound has also been reported, offering a potentially more environmentally friendly and efficient process.[10]

Synthesis Workflow Diagram

Structural Analysis of this compound

The structural integrity and purity of the this compound molecule are critical for its safety and efficacy as an MRI contrast agent. A suite of analytical techniques is employed to confirm its structure and quantify any impurities.

Analytical Techniques

Mass Spectrometry (MS):

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique used to determine the total gadolinium concentration in the final product.[11][12] It is also crucial for quantifying the amount of free, uncomplexed gadolinium, which is a critical safety parameter due to the toxicity of free Gd³⁺ ions.[2]

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This hyphenated technique is used to separate the this compound complex from potential impurities, such as uncomplexed DOTA and other metal complexes.[13][14] It allows for the identification and quantification of these species.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy are used to confirm the organic structure of the DOTA ligand and to ensure that the complex formation has occurred as expected.[15] NMR can provide detailed information about the molecular environment of the different protons and carbons in the molecule.

X-ray Crystallography:

-

While challenging for this type of molecule, X-ray crystallography can provide the definitive three-dimensional structure of the this compound complex in the solid state.[16][17] This technique allows for the precise determination of bond lengths, bond angles, and the coordination geometry of the gadolinium ion.

Quantitative Data Summary

| Parameter | Analytical Technique | Typical Value/Specification | Reference(s) |

| Gadolinium Content | ICP-MS | Conforms to specified concentration (e.g., 0.5 mmol/mL) | [11] |

| Free Gadolinium | ICP-MS | ≤ 0.02% | [2][6] |

| Free DOTA | HPLC | 0.002% - 0.5% | [2][6] |

| pH of final solution | pH meter | 6.5 - 8.2 | [2][6] |

| T1 Relaxivity (at 1.5 T) | NMR Relaxometry | 3.4 - 3.8 L/mmol·s | [1] |

| Thermodynamic Stability (log Ktherm) | Potentiometry | 25.6 | [3] |

Structural Analysis Workflow Diagram

Conclusion

The synthesis of this compound meglumine is a well-established process focused on achieving high purity and stability. The structural analysis of the final product is paramount to ensure its safety and efficacy for clinical use. A combination of advanced analytical techniques, including mass spectrometry, NMR, and potentially X-ray crystallography, is essential for the complete characterization of this important MRI contrast agent. The detailed protocols and stringent quality control measures outlined in this guide are critical for the consistent production of high-quality this compound meglumine for the healthcare industry.

References

- 1. radiopaedia.org [radiopaedia.org]

- 2. WO2017046694A1 - Process for preparing a pharmaceutical formulation of this compound meglumine - Google Patents [patents.google.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. What is the mechanism of this compound Meglumine? [synapse.patsnap.com]

- 5. qeios.com [qeios.com]

- 6. DE102015013939A1 - Process for the preparation of gadoteric acid (Gd-DOTA) complexes - Google Patents [patents.google.com]

- 7. CA3181564A1 - Procedure for obtaining this compound meglumine from high-purity tetraxetan (dota) and its use in the preparation of injectable galenical formulations - Google Patents [patents.google.com]

- 8. Method for preparing meglumine gadotetate by using high-purity tetra-sitan (DOTA) and application of meglumine gadotetate in preparation of injectable galenic preparation - Patent CN-115916761-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. patents.justia.com [patents.justia.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Speciation of Gd-based MRI contrast agents and potential products of transmetalation with iron ions or parenteral iron supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Gadolinium Complexes as Contrast Agent for Cellular NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

In vitro relaxivity of Gadoterate at different magnetic field strengths.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro relaxivity of Gadoterate meglumine (Dotarem®), a macrocyclic, ionic gadolinium-based contrast agent (GBCA), at various magnetic field strengths. Understanding the relaxivity of this agent is crucial for optimizing magnetic resonance imaging (MRI) protocols and for the development of new contrast agents. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows and the physical principles of relaxivity.

Introduction to Relaxivity

This compound meglumine enhances MRI contrast by shortening the longitudinal (T1) and transverse (T2) relaxation times of water protons in its vicinity. The efficiency of a contrast agent in altering these relaxation times is quantified by its relaxivity (r), which is defined as the change in the relaxation rate (1/T) per unit concentration of the contrast agent. There are two primary types of relaxivity:

-

Longitudinal Relaxivity (r1): Describes the agent's effectiveness in shortening the T1 relaxation time, which is crucial for T1-weighted imaging.

-

Transverse Relaxivity (r2): Describes the agent's effectiveness in shortening the T2 relaxation time, impacting T2-weighted and T2*-weighted imaging.

Relaxivity is not a fixed value but is influenced by several factors, including the magnetic field strength, temperature, and the composition of the solvent (e.g., water, plasma, or whole blood).

Quantitative Relaxivity Data

The following tables summarize the reported in vitro longitudinal (r1) and transverse (r2) relaxivity values for this compound meglumine at different magnetic field strengths and in various media.

Longitudinal Relaxivity (r1) of this compound Meglumine

| Magnetic Field Strength (T) | Medium | Temperature (°C) | r1 Relaxivity (L·mmol⁻¹·s⁻¹) | Reference |

| 1.5 | Human Plasma | 37 | 3.32 ± 0.13 | [1] |

| 3.0 | Human Plasma | 37 | 3.00 ± 0.13 | [1] |

| 7.0 | Human Plasma | 37 | 2.84 ± 0.09 | [1] |

| 3.0 | Human Blood | 37 | 2.72 ± 0.17 | [1] |

| 1.5 | Human Whole Blood | 37 | 3.9 ± 0.2 | [2] |

| 3.0 | Human Whole Blood | 37 | 3.4 ± 0.4 | [2] |

| 7.0 | Human Whole Blood | 37 | 2.8 ± 0.4 | [2] |

| 1.5 | Not Specified | Not Specified | 3.4 - 3.8 | [3] |

Transverse Relaxivity (r2) of this compound Meglumine

| Magnetic Field Strength (T) | Medium | Temperature (°C) | r2 Relaxivity (L·mmol⁻¹·s⁻¹) | Reference |

| 0.5 | Water | 37 | 4.3 | [4] |

Experimental Protocols for Relaxivity Measurement

The determination of in vitro relaxivity involves a series of precise measurements of T1 and T2 relaxation times of the contrast agent in a chosen medium at various concentrations.

Sample Preparation

-

Stock Solution Preparation: A high-concentration stock solution of this compound meglumine is prepared in the desired solvent (e.g., deionized water, human plasma, or whole blood).

-

Serial Dilutions: A series of dilutions are made from the stock solution to create samples with a range of known concentrations. Typically, at least four to seven different concentrations are prepared to ensure a robust linear regression analysis.[1][2]

-

Phantom Preparation: The prepared samples are transferred into phantom tubes for imaging. Care is taken to avoid air bubbles and ensure sample homogeneity.

-

Temperature Equilibration: The phantom is placed in the MRI scanner and allowed to equilibrate to the target temperature, which is often physiological temperature (37°C), for a specified period before measurements commence.[1]

T1 Relaxivity (r1) Measurement

The most common method for T1 measurement is the inversion recovery pulse sequence.

-

Pulse Sequence: An inversion recovery turbo spin echo (IR-TSE) or a similar inversion recovery sequence is used.[1] This sequence consists of a 180° inversion pulse followed by a variable inversion time (TI) and then a 90° excitation pulse to measure the recovering longitudinal magnetization.

-

Data Acquisition: Images are acquired at multiple, progressively longer TI values.

-

Signal Intensity Analysis: The signal intensity from a region of interest (ROI) within each sample tube is measured for each TI.

-

T1 Calculation: The signal intensity values are fitted to the signal recovery equation for an inversion recovery sequence to calculate the T1 relaxation time for each concentration.

-

Relaxivity Calculation: The relaxation rate (R1 = 1/T1) is plotted against the concentration of this compound meglumine. The slope of the resulting linear regression line represents the longitudinal relaxivity (r1).[1]

T2 Relaxivity (r2) Measurement

T2 relaxivity is typically measured using a spin-echo based pulse sequence.

-

Pulse Sequence: A Carr-Purcell-Meiboom-Gill (CPMG) or a multi-echo spin-echo sequence is employed. This involves a 90° excitation pulse followed by a train of 180° refocusing pulses at different echo times (TE).

-

Data Acquisition: A series of images are acquired at different TE values.

-

Signal Intensity Analysis: The signal intensity from an ROI within each sample is measured for each TE.

-

T2 Calculation: The signal intensity values are fitted to an exponential decay curve to determine the T2 relaxation time for each concentration.

-

Relaxivity Calculation: The relaxation rate (R2 = 1/T2) is plotted against the concentration of this compound meglumine. The slope of the linear fit gives the transverse relaxivity (r2).

Factors Influencing Relaxivity

Magnetic Field Strength

The relaxivity of gadolinium-based contrast agents is dependent on the magnetic field strength of the MRI scanner. Generally, for small molecule agents like this compound, the r1 relaxivity tends to decrease with increasing magnetic field strength, while the r2 relaxivity tends to increase.[5] The data presented in the tables for this compound meglumine are consistent with this trend for r1 relaxivity.[1][2]

Temperature

Solvent Composition

The medium in which the contrast agent is dissolved significantly impacts its relaxivity. As seen in the data tables, the relaxivity of this compound meglumine differs between human plasma and whole blood. This is due to interactions with proteins and other macromolecules, as well as changes in viscosity. For macrocyclic agents like this compound, which exhibit low levels of protein binding, the effect of the solvent is less pronounced compared to linear agents.[7]

Visualizations

Experimental Workflow for Relaxivity Measurement

Caption: Experimental workflow for determining the in vitro relaxivity of this compound.

Relationship Between Magnetic Field Strength and Relaxivity

Caption: General relationship between magnetic field strength and relaxivity for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] T1 Relaxivities of Gadolinium-Based Magnetic Resonance Contrast Agents in Human Whole Blood at 1.5, 3, and 7 T | Semantic Scholar [semanticscholar.org]

- 3. radiopaedia.org [radiopaedia.org]

- 4. methapharm.com [methapharm.com]

- 5. Effect of r₁ and r₂ relaxivity of gadolinium-based contrast agents on the T₁-weighted MR signal at increasing magnetic field strengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mriquestions.com [mriquestions.com]

- 7. appliedradiology.com [appliedradiology.com]

A Technical Guide to the Preclinical Pharmacokinetics and Biodistribution of Gadoterate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetics and biodistribution of Gadoterate (gadoteric acid), a macrocyclic, ionic gadolinium-based contrast agent (GBCA). Understanding the behavior of this agent in preclinical models is crucial for its clinical application in magnetic resonance imaging (MRI). This compound is marketed under the trade name Dotarem® and is used to enhance the visibility of internal structures, particularly in the brain and spine, by detecting and visualizing areas with a disrupted blood-brain barrier or abnormal vascularity.[1][2][3]

Core Pharmacokinetic Profile

This compound meglumine is an electrically neutral gadolinium complex.[2] Its pharmacokinetic profile is characterized by a rapid distribution into the extracellular space and subsequent elimination primarily through the kidneys.[3][4][5] Preclinical and clinical studies have demonstrated that this compound does not undergo metabolism and is excreted as the parent compound.[4][5] The volume of distribution approximates that of the extracellular fluid.[4][5] In vitro studies have shown that plasma protein binding is less than 4%.[4][5]

Pharmacokinetic Parameters in Preclinical Models

The following table summarizes key pharmacokinetic parameters of this compound observed in preclinical studies.

| Parameter | Animal Model | Dose | Value | Reference |

| Elimination Half-life | Healthy adult subjects (female) | 0.1 mmol/kg | ~1.4 ± 0.2 hr | [1] |

| Elimination Half-life | Healthy adult subjects (male) | 0.1 mmol/kg | ~2.0 ± 0.7 hr | [1] |

| Elimination Half-life | Pediatric patients (birth to 23 months) | 0.1 mmol/kg | 1.35 hr (median) | [6][7] |

| Total Clearance (body weight adjusted) | Pediatric patients (birth to 23 months) | 0.1 mmol/kg | 0.06 L/h per kg (median) | [6][7] |

| Volume of Distribution at Steady State (Vss) (body weight adjusted) | Pediatric patients (birth to 23 months) | 0.1 mmol/kg | 0.047 L/kg (median) | [6][7] |

Biodistribution Profile

The biodistribution of this compound has been extensively studied in various preclinical models, including mice, rats, and sheep. A key finding from these studies is that as a macrocyclic agent, this compound exhibits lower gadolinium (Gd) retention in tissues over time compared to linear GBCAs.[8][9] This is attributed to the higher thermodynamic and kinetic stability of the macrocyclic structure, which reduces the likelihood of in vivo dissociation and release of free Gd³⁺ ions.

Gadolinium Concentration in Tissues

The following tables present quantitative data on the biodistribution of this compound in different tissues from preclinical studies.

Table 1: Gadolinium Concentration in Rats at 17 and 52 Days Post-Injection

| Tissue | Time Point | This compound Concentration (nmol/g) |

| Kidney Cortex | 17 Days | ~350-1720 (mean range for all GBCAs) |

| Kidney Cortex | 52 Days | 24.5 ± 10.1 (mean) |

| Kidney Medulla | 52 Days | 112.1 ± 19.2 (mean) |

| Cerebellum | 28 Days | 0.292 ± 0.057 nmol/g |

| Cerebrum | 28 Days | 0.250 ± 0.032 nmol/g |

| Kidney | 28 Days | 139 ± 88 nmol/g |

Data from a study where rats received 2.0 mmol/kg of this compound for 10 consecutive days.[10]

Table 2: Gadolinium Concentration in Sheep at 10 Weeks Post-Injection

| Tissue | This compound Concentration (ng/g) |

| Kidney | 86 (mean) |

| Liver | 21 (mean) |

| Deep Cerebellar Nuclei | 10 (mean) |

Data from a study where sheep received a single 0.1 mmol/kg injection of this compound meglumine.[9]

Table 3: Comparative Gadolinium Retention in Mice and Rats at 14 Days

| Animal Model | Relative Gd Retention |

| Mice | This compound ≤ Gadopentetate << Gadodiamide |

| Rats | This compound ≤ Gadopentetate << Gadodiamide |

This study highlights that the macrocyclic structure of this compound is a key factor in its lower long-term tissue retention.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the typical experimental protocols used in the pharmacokinetic and biodistribution studies of this compound.

Animal Models and Husbandry

-

Species: Wistar rats, Swiss-Alpine sheep, and various mouse strains are commonly used.[8][9][11]

-

Housing: Animals are typically housed in controlled environments with regulated temperature (e.g., 22°C), humidity (e.g., 50-60%), and a 12-hour light/dark cycle.[11]

-

Diet: Standard laboratory chow and water are provided ad libitum.[11]

-

Acclimatization: An acclimatization period of at least one week is standard before the commencement of experimental procedures.[12]

Dosing and Administration

-

Formulation: this compound meglumine is administered as an aqueous solution.[7]

-

Dose: Doses in preclinical studies vary, with common examples being 0.1 mmol/kg, 0.48 mmol/kg, and repeated doses of 2.0 mmol/kg.[8][9][10]

-

Route of Administration: Intravenous (IV) bolus injection via the tail vein is the standard route.[11][12]

-

Flow Rate: For pediatric patients, a flow rate of 1 to 2 mL/second is recommended.[1]

Sample Collection and Analysis

-

Sample Types: Blood, urine, feces, and various tissues (e.g., kidney, liver, brain, femur, skin) are collected at specified time points post-injection.[8][11][13]

-

Tissue Harvesting: At the end of the study period, animals are euthanized, and organs are harvested for analysis.[9][11]

-

Analytical Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for quantifying gadolinium concentrations in biological samples.[9][13]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the pharmacokinetics and biodistribution of this compound in a preclinical rat model.

Caption: Preclinical workflow for this compound pharmacokinetic and biodistribution studies.

Conclusion

The preclinical data on this compound consistently demonstrate a favorable pharmacokinetic and biodistribution profile for a GBCA. Its macrocyclic structure contributes to high stability and low gadolinium retention in tissues, which is a critical safety consideration. The experimental protocols outlined in this guide provide a framework for researchers to conduct further investigations into the properties of this compound and other contrast agents. The quantitative data summarized in the tables offer a valuable resource for comparative analysis and study design. This comprehensive understanding of this compound's behavior in preclinical models is essential for its continued safe and effective use in clinical MRI applications.

References

- 1. drugs.com [drugs.com]

- 2. fda.report [fda.report]

- 3. radiopaedia.org [radiopaedia.org]

- 4. fda.gov [fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. A Pharmacokinetics, Efficacy, and Safety Study of this compound Meglumine in Pediatric Subjects Aged Younger Than 2 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Pharmacokinetics, Efficacy, and Safety Study of this compound Meglumine in Pediatric Subjects Aged Younger Than 2 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biodistribution of radiolabeled, formulated gadopentetate, gadoteridol, this compound, and gadodiamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsna.org [pubs.rsna.org]

- 10. Gadolinium-based Contrast Agent Biodistribution and Speciation in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the T1 and T2 Relaxation Effects of Gadoterate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoterate meglumine, a gadolinium-based contrast agent (GBCA), is a vital tool in magnetic resonance imaging (MRI). Its paramagnetic properties significantly alter the relaxation times of water protons in tissues, leading to enhanced image contrast. This technical guide provides a comprehensive overview of the T1 and T2 relaxation effects of this compound, detailing its mechanism of action, quantitative relaxivity data, and the experimental protocols for their measurement.

Core Principles of this compound-Induced Relaxation

This compound meglumine is a macrocyclic, ionic GBCA. The central gadolinium ion (Gd³⁺) possesses seven unpaired electrons, making it strongly paramagnetic. When introduced into a magnetic field, the Gd³⁺ ion creates a fluctuating local magnetic field that enhances the relaxation rates of nearby water protons. This effect is the basis of its function as an MRI contrast agent.[1][2]

The relaxation of water protons is characterized by two primary time constants:

-

T1 (Spin-Lattice or Longitudinal Relaxation Time): This is the time required for the longitudinal magnetization of protons to recover to approximately 63% of its equilibrium value after being perturbed by a radiofrequency (RF) pulse. This compound significantly shortens the T1 of surrounding water protons, leading to a stronger signal on T1-weighted MRI images, which appear brighter.[2][3]

-

T2 (Spin-Spin or Transverse Relaxation Time): This is the time it takes for the transverse magnetization of protons to decay to approximately 37% of its initial value following an RF pulse. This compound also shortens T2, which can lead to signal loss on T2-weighted images.[2][4]

The efficiency of a contrast agent in altering these relaxation times is quantified by its relaxivity (r1 and r2) , measured in units of mM⁻¹s⁻¹. Higher relaxivity values indicate a greater effect on the relaxation rates at a given concentration.[1][4]

Mechanism of Action: A Closer Look

The interaction between the gadolinium ion and water molecules is governed by the Solomon-Bloembergen-Morgan (SBM) theory . This theory describes how the fluctuating magnetic fields generated by the paramagnetic center induce relaxation in nearby nuclei. The relaxivity is influenced by several factors, including:

-

The number of water molecules in the inner coordination sphere (q): Direct interaction with these water molecules is a primary driver of relaxation.

-

The rotational correlation time (τR): This is the time it takes for the Gd³⁺ complex to rotate, which influences the frequency of the magnetic field fluctuations.

-

The water residence lifetime (τM): This is the duration a water molecule stays coordinated to the Gd³⁺ ion.

Quantitative Relaxivity Data of this compound

The relaxivity of this compound is not a fixed value but is influenced by the magnetic field strength and the surrounding medium (e.g., water, plasma, or whole blood). The following tables summarize the reported r1 and r2 relaxivity values for this compound under various conditions.

Table 1: T1 Relaxivity (r1) of this compound in Different Media and Magnetic Field Strengths (mM⁻¹s⁻¹)

| Medium | 1.5T | 3T | 7T |

| Water | 3.06 | 2.87 | 2.70 |

| Serum | 3.81 | 3.42 | 3.18 |

| Human Plasma | 3.32 ± 0.13[5] | 3.00 ± 0.13[5] | 2.84 ± 0.09[5] |

| 4.35 | 3.89 | 3.53 | |

| Whole Blood | 3.9 ± 0.2[1] | 3.4 ± 0.4[1] | 2.8 ± 0.4[1] |

Table 2: T2 Relaxivity (r2) of this compound

| Medium | Magnetic Field | r2 (mM⁻¹s⁻¹) |

| Human Plasma | 1.5T | ~4.5 |

| Human Plasma | 3T | ~4.8 |

Note: Comprehensive and directly comparable r2 relaxivity data for this compound across various conditions are less readily available in the literature compared to r1 data. The values presented are indicative and may vary between studies.

Experimental Protocols for Relaxivity Measurement

The determination of r1 and r2 relaxivities involves measuring the T1 and T2 relaxation times of a series of samples with varying concentrations of the contrast agent. The relaxivity is then calculated from the slope of the linear regression of the relaxation rate (1/T) versus concentration.

Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution of this compound meglumine in the desired solvent (e.g., deionized water, saline, plasma, or whole blood).

-

Serial Dilutions: Perform serial dilutions of the stock solution to create a set of samples with known concentrations (typically ranging from 0.1 to 5 mM).

-

Phantom Preparation: Transfer the solutions into NMR tubes or a multi-well phantom for imaging.

-

Temperature Control: Maintain the samples at a constant, physiologically relevant temperature (e.g., 37°C) during the experiment, as relaxation times are temperature-dependent.

T1 Relaxivity Measurement: Inversion Recovery Method

The inversion recovery (IR) pulse sequence is the gold standard for accurate T1 measurements.

Experimental Workflow:

Pulse Sequence and Data Analysis:

-

Pulse Sequence: An inversion recovery pulse sequence consists of a 180° inversion pulse followed by a variable delay (Inversion Time, TI) and then a 90° excitation pulse for signal acquisition.

-

Image Acquisition: Acquire a series of images for each sample, varying the TI for each image. A typical range of TIs would be from ~50 ms to >5x the expected T1.

-

Data Extraction: For each sample, measure the signal intensity within a region of interest (ROI) for each TI.

-

T1 Calculation: Fit the signal intensity (SI) versus TI data to the following three-parameter inversion recovery equation: SI(TI) = S₀ |1 - 2e^(-TI/T1)| where S₀ is the equilibrium magnetization.

-

r1 Calculation: Plot the relaxation rate (R1 = 1/T1) against the concentration of this compound. The slope of the resulting linear fit is the r1 relaxivity.

T2 Relaxivity Measurement: Spin-Echo Method

A multi-echo spin-echo (MESE) sequence is commonly used for T2 measurements.

Experimental Workflow:

References

- 1. zora.uzh.ch [zora.uzh.ch]

- 2. "Basic MR Relaxation Mechanisms & Contrast Agent Design" - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Strategies in the Design of Paramagnetic CAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ww.mriquestions.com [ww.mriquestions.com]

- 5. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Toxicology and Safety Profile of Gadoterate Meglumine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoterate meglumine, a gadolinium-based contrast agent (GBCA) with a macrocyclic and ionic structure, has been a cornerstone in magnetic resonance imaging (MRI) for over three decades. Its high thermodynamic and kinetic stability are designed to minimize the release of free gadolinium ions, a key factor in its safety profile. This technical guide provides a comprehensive overview of the preclinical toxicology and safety data for this compound meglumine, drawing from a wide range of nonclinical studies. The information is intended to support researchers, scientists, and drug development professionals in understanding the nonclinical safety assessment of this widely used contrast agent.

Acute Toxicity

Single-dose toxicity studies have been conducted to determine the potential for acute adverse effects following a single intravenous administration of this compound meglumine.

| Species | Route of Administration | LD50 (mmol/kg) | Reference |

| Mouse | Intravenous | 11 | [1] |

Experimental Protocol: Acute Intravenous Toxicity in Mice

The acute intravenous toxicity of this compound meglumine was evaluated in mice. The study aimed to determine the median lethal dose (LD50) following a single bolus injection.

-

Test System: Mice (specific strain not detailed in the available documentation).

-

Administration: A single intravenous injection of this compound meglumine was administered.

-

Dose Levels: Multiple dose levels were used to establish a dose-response relationship for mortality.

-

Observation Period: Animals were observed for clinical signs of toxicity and mortality for a specified period post-administration.

-

Endpoint: The primary endpoint was the calculation of the LD50 value, representing the dose at which 50% of the animals died.[1]

Repeated-Dose Toxicity

The potential for toxicity following repeated administration of this compound meglumine has been evaluated in both rodent and non-rodent species. These studies are crucial for identifying potential target organs for toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

| Species | Route of Administration | Duration | NOAEL (mmol/kg/day) | Key Findings | Reference |

| Rat (Juvenile) | Intravenous | Single dose on PND 10 or 6 administrations from PND 10 to 30 | 2.5 | Well tolerated with no significant treatment-related effects on development, behavior, or sexual maturation. Minor, non-adverse changes in clinical biochemistry and urinary parameters were observed. | [2][3] |

| Dog | Intravenous | 4 weeks | 0.7 | No significant toxicological findings at the NOAEL. | [1] |

Experimental Protocol: 4-Week Repeated-Dose Intravenous Toxicity in Dogs

This study was designed to assess the systemic toxicity of this compound meglumine when administered daily to dogs for 4 weeks.

-

Test System: Beagle dogs.

-

Administration: Daily intravenous injection.

-

Dose Levels: 0 (saline control), 0.3, 0.7, and 1.5 mmol/kg/day.

-

Group Size: 5 dogs per sex for the control and high dose groups; 3 dogs per sex for the low and mid-dose levels.

-

Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.

-

Endpoint: Determination of the NOAEL.[1]

Genotoxicity

A comprehensive battery of in vitro and in vivo genotoxicity studies has been conducted to assess the potential of this compound meglumine to induce genetic mutations or chromosomal damage. The results consistently demonstrate a lack of genotoxic potential.[4]

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and without S9 | Negative | [4] |

| In Vitro Chromosome Aberration Assay | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative | [4] |

| In Vitro Gene Mutation Assay | Chinese Hamster Lung (CHL) cells | With and without S9 | Negative | [4] |

| In Vivo Mouse Micronucleus Assay | Mouse bone marrow | N/A | Negative | [4] |

Experimental Protocol: In Vivo Mouse Micronucleus Assay

This assay evaluates the potential of a test substance to induce chromosomal damage by detecting the formation of micronuclei in polychromatic erythrocytes (PCEs) in the bone marrow of treated animals.

-

Test System: Mice.

-

Administration: Intravenous injection of this compound meglumine.

-

Dose Levels: A range of doses, including a maximum tolerated dose, along with negative and positive controls.

-

Sample Collection: Bone marrow is typically collected 24 and 48 hours after treatment.

-

Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated PCEs is determined by microscopic examination. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.[5][6][7]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to detect point mutations (base substitutions and frameshifts) in histidine-requiring strains of Salmonella typhimurium.

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Procedure: The bacterial strains are exposed to various concentrations of this compound meglumine in the presence or absence of S9 mix. The mixture is then plated on a minimal glucose agar medium lacking histidine.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after a suitable incubation period. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[8][9][10][11][12]

Carcinogenicity

Long-term animal studies to evaluate the carcinogenic potential of this compound meglumine have not been performed.[4] This is consistent with the regulatory guidance for diagnostic agents that are used infrequently and have a short biological half-life.

Reproductive and Developmental Toxicity

The potential effects of this compound meglumine on fertility, embryo-fetal development, and pre- and postnatal development have been investigated in rats and rabbits.

| Species | Study Type | Dosing Period | NOAEL (mmol/kg/day) | Key Findings | Reference |

| Rat | Fertility and Early Embryonic Development | Females: 14 days before mating through gestation day 17 | 10 | No impairment of male or female fertility and reproductive performance. | [13] |

| Rat | Embryo-fetal Development | Gestation Days 6 to 17 | 10 | No adverse developmental effects. Maternal toxicity was observed at 10 mmol/kg/day. | [4][13] |

| Rabbit | Embryo-fetal Development | Gestation Days 6 to 19 | 3 | No adverse developmental effects. Maternal toxicity was observed at 7 mmol/kg/day. | [4][13] |

Experimental Protocol: Embryo-fetal Developmental Toxicity Study in Rabbits

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus when administered during the period of organogenesis.

-

Test System: Pregnant rabbits.

-

Administration: Intravenous administration of this compound meglumine.

-

Dose Levels: 0 (control), 1, 3, and 7 mmol/kg/day.

-

Dosing Period: Gestation days 6 through 19.

-

Maternal Evaluation: Clinical signs, body weight, food consumption, and post-mortem examination of the dam.

-

Fetal Evaluation: At the end of the dosing period (near term), fetuses are delivered by caesarean section and examined for external, visceral, and skeletal abnormalities. Parameters such as the number of corpora lutea, implantations, resorptions, and live/dead fetuses are also recorded.[13]

Local Tolerance

Local tolerance studies have been conducted to evaluate the potential for irritation at the site of administration.

-

Rat: Following subcutaneous or intramuscular injection of 2.5 mmol/kg, transient local inflammatory reactions such as hematoma, edema, and cellular infiltration were observed at 6 hours post-dose. These effects were resolved by day 1 and 3, and this compound meglumine was considered well-tolerated.[1]

-

Rabbit: Intravenous, intra-arterial, and perivenous administration at doses up to 0.9 mmol/animal resulted in microscopic findings such as erythema, hemorrhagic infiltration, and inflammatory cell presence, consistent with local irritation.[1]

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

-

Cardiovascular System: In nonclinical studies in dogs and rabbits, this compound meglumine did not show any direct deleterious effects on cardiac electrophysiology, including ventricular repolarization.[1]

-

Central Nervous System (CNS): In mice, at doses up to the intravenous LD50 (11 mmol/kg), this compound meglumine had no significant effects on motility, general depressant reflexes, thermoregulation, or antinociceptive response.[1]

Visualizations

Conclusion

The comprehensive preclinical toxicology data for this compound meglumine demonstrate a favorable safety profile. The acute toxicity is low, and repeated-dose studies in both juvenile and adult animals have established clear no-observed-adverse-effect levels. The extensive battery of genotoxicity assays consistently shows no evidence of mutagenic or clastogenic potential. While long-term carcinogenicity studies have not been conducted, this is in line with regulatory expectations for this class of diagnostic agents. Reproductive and developmental toxicity studies have not identified any adverse effects on fertility or teratogenic potential at doses that are not maternally toxic. Local tolerance and safety pharmacology studies further support the overall safety of this compound meglumine. This robust nonclinical dataset, combined with decades of clinical use, substantiates the safety of this compound meglumine for its intended diagnostic applications.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Non-clinical safety assessment of this compound meglumine (Dotarem(®)) in neonatal and juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. criver.com [criver.com]

- 6. inotiv.com [inotiv.com]

- 7. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]

- 8. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. criver.com [criver.com]

- 11. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Meglumine | C23H42GdN5O13 | CID 6918037 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Evolution and Technical Core of Macrocyclic Gadolinium-Based Contrast Agents: A Deep Dive into Gadoterate

Introduction

Gadolinium-based contrast agents (GBCAs) have become an indispensable tool in magnetic resonance imaging (MRI), enhancing the visualization of organs, tissues, and blood vessels to aid in the diagnosis and treatment of a wide array of pathologies.[1][2] The paramagnetic properties of the gadolinium ion (Gd³⁺), which possesses seven unpaired electrons, allow it to dramatically shorten the T1 relaxation time of nearby water protons, thereby increasing the signal intensity on T1-weighted images.[2][3] However, the free Gd³⁺ ion is toxic and must be complexed with a chelating ligand to be safely administered.[4] The journey of GBCAs has been marked by a significant evolution in the design of these chelating ligands, moving from linear structures to more stable macrocyclic frameworks. This guide provides an in-depth technical exploration of the history, development, and core scientific principles of macrocyclic GBCAs, with a particular focus on gadoterate meglumine.

A Historical Trajectory: The Shift from Linear to Macrocyclic Agents

The first GBCA, gadopentetate dimeglumine (a linear agent), was approved for clinical use in 1988.[4][5] Following this, other linear and the first macrocyclic agents were developed.[6] this compound meglumine, a macrocyclic agent, has been utilized in Europe since 1989 and received approval in the United States in 2013.[7][8][9]

The primary impetus for the development of macrocyclic GBCAs was the pursuit of enhanced molecular stability.[8] Early concerns arose around the in vivo dissociation of linear GBCAs, which could release toxic free gadolinium. This issue gained significant attention with the identification of a link between certain GBCAs and nephrogenic systemic fibrosis (NSF), a rare but severe systemic disease affecting patients with impaired renal function.[1][8] It was discovered that the less stable linear agents were more commonly associated with NSF.[10] This led to a paradigm shift in the field, with a greater emphasis on the thermodynamic and kinetic stability of the gadolinium chelate, driving the adoption and development of macrocyclic agents.[8]

The Chemistry of Stability: Macrocyclic vs. Linear Chelates

The fundamental difference between linear and macrocyclic GBCAs lies in the architecture of the organic ligand that encapsulates the Gd³⁺ ion.

-

Linear Agents: These agents have a flexible, open-chain structure that wraps around the gadolinium ion. This flexibility, however, makes them more susceptible to dissociation.[11]

-

Macrocyclic Agents: In these agents, the ligand forms a rigid, pre-organized "cage" structure around the Gd³⁺ ion.[8][12] this compound, for instance, is based on the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This cage-like structure provides significantly higher stability.[12]

The stability of a GBCA is characterized by two key parameters:

-

Thermodynamic Stability: This refers to the equilibrium state of the chelate, or the proportion of the agent that remains intact versus dissociated. It is quantified by the thermodynamic stability constant (log Ktherm).[13]

-

Kinetic Stability (or Inertness): This describes the rate at which the gadolinium ion dissociates from the chelate. Macrocyclic agents exhibit substantially greater kinetic inertness, meaning the dissociation is much slower, which is a critical factor for in vivo safety where thermodynamic equilibrium may not be reached during the agent's transit through the body.[11][12][13]

The superior stability of macrocyclic agents minimizes the risk of transmetallation , a process where the Gd³⁺ ion is displaced from the chelate by endogenous metal ions such as zinc or iron.[11][14][15] This process is a key trigger for the release of toxic free gadolinium in the body.[14]

}

Caption: Logical flow from GBCA structure to safety profile.Quantitative Data on Macrocyclic GBCAs

The following table summarizes key quantitative data for this compound meglumine and other commonly used macrocyclic GBCAs, providing a basis for comparison.

| Parameter | This compound meglumine (Dotarem®) | Gadobutrol (Gadavist®) | Gadoteridol (ProHance®) | Units |

| Chelate Structure | Ionic Macrocyclic (DOTA-based) | Non-ionic Macrocyclic | Non-ionic Macrocyclic | - |

| Thermodynamic Stability (log Ktherm) | 25.6 | 23.8 | 23.8 | - |

| Kinetic Stability (Dissociation t1/2 at pH 1) | >1000 years (extrapolated to pH 7.4)[6] | - | 9-60 h[6] | hours/years |

| r1 Relaxivity in Plasma (1.5 T) | 3.4 - 3.8[16] | 4.78 ± 0.12[17] | ~4.1 | L/(mmol·s) |

| r1 Relaxivity in Plasma (3 T) | ~3.6 | 4.97 ± 0.59[17] | ~3.7 | L/(mmol·s) |

| r1 Relaxivity in Blood (3 T) | ~2.9 | 3.47 ± 0.16[17] | ~3.3 | L/(mmol·s) |

| Elimination Half-life (Normal Renal Function) | 1.4 - 2.0[18] | ~1.8 | ~1.6 | hours |

| Excretion Route | >95% Renal[16] | >95% Renal | >95% Renal | - |

Note: Relaxivity values can vary based on the experimental medium, temperature, and magnetic field strength.[19]

Experimental Protocols

Synthesis of DOTA-based Chelators

The synthesis of DOTA and its derivatives is a multi-step process. While specific proprietary methods vary, a general approach involves the cyclization of protected linear tetra-amine precursors, followed by the alkylation of the macrocyclic amine groups with protected acetic acid moieties.

General Workflow:

-

Synthesis of Linear Precursor: A linear polyamine is synthesized and its amine groups are protected.

-

Cyclization: The protected linear precursor undergoes a high-dilution cyclization reaction to form the 12-membered cyclen ring.

-

Deprotection: The protecting groups on the ring's nitrogen atoms are removed.

-

Alkylation: The free amine groups are alkylated, typically using a haloacetic acid derivative (e.g., bromoacetic acid), to introduce the carboxylate arms that will coordinate with the gadolinium ion.

-

Purification: The final DOTA ligand is purified using techniques such as chromatography and crystallization.

-

Complexation: The purified ligand is reacted with a gadolinium salt (e.g., Gd₂O₃ or GdCl₃) under controlled pH to form the final gadolinium chelate.

Measurement of T1 Relaxivity

The efficacy of a GBCA is quantified by its relaxivity (r1), which is the measure of its ability to increase the longitudinal relaxation rate (R1 = 1/T1) of water protons per unit of concentration.[19][20]

Methodology:

-

Phantom Preparation: A phantom is created consisting of multiple vials. Each vial contains a different, precisely known concentration of the GBCA (e.g., 0, 0.25, 0.5, 1.0, 2.0 mM) dissolved in the medium of interest (e.g., purified water, human plasma, or whole blood).[21][22]

-

Temperature Control: The phantom is allowed to equilibrate to a physiologically relevant temperature, typically 37°C, within the MRI scanner.[21]

-

MRI Acquisition: T1 relaxation times are measured for each sample. A common and accurate pulse sequence for this is the Inversion Recovery (IR) sequence (e.g., Inversion Recovery Turbo Spin Echo - IR-TSE).[17] The sequence is repeated with a range of inversion times (TI) to accurately map the T1 recovery curve of the signal for each concentration.[17][19]

-

Data Analysis:

-

For each vial, the signal intensity is plotted against the inversion time (TI).

-

A three-parameter non-linear curve fit is applied to this data to calculate the T1 value for each concentration.

-

The relaxation rate (R1 = 1/T1) is calculated for each sample.

-

The R1 values are then plotted against the GBCA concentration.

-

The slope of this linear plot represents the T1 relaxivity (r1) of the contrast agent in that specific medium and at that magnetic field strength.[19]

-

}

Caption: Experimental workflow for relaxivity measurement.Assessment of Kinetic Stability via Transmetallation Assay

This experiment evaluates the inertness of the GBCA by measuring the rate of Gd³⁺ release when challenged by a competing metal ion.

Methodology:

-

Sample Preparation: A solution of the GBCA is prepared in a physiologically relevant buffer (e.g., pH 7.4).

-

Introduction of Competing Ion: A significant excess of a competing metal ion, such as Zn²⁺ or Fe³⁺, is added to the solution.[14]

-

Time-Course Measurement: The concentration of the intact GBCA and/or the newly formed metal-chelate complex (e.g., Fe-DOTA) is measured over time.[14]

-

Analytical Technique: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for this analysis. It can separate the different species (intact GBCA, free ligand, transmetallated complex) and provide sensitive quantification.[14]

-

Data Analysis: The rate of decrease of the intact GBCA concentration is used to calculate the dissociation rate constant and the dissociation half-life (t₁/₂) under those specific challenging conditions.

Safety and Clinical Significance

The robust stability of macrocyclic GBCAs like this compound meglumine is directly linked to their favorable safety profile. Numerous studies have demonstrated that macrocyclic agents result in significantly less gadolinium retention in the body, including the brain and bones, compared to their linear counterparts.[1][23][24] this compound meglumine has been used in over 100 million doses worldwide and has been shown to have a low incidence of adverse reactions, with no unconfounded cases of NSF reported to date.[8][25] The safety profile has been established in a wide range of patients, including children and those with renal impairment.[8][26][27]

Conclusion and Future Outlook

The development of macrocyclic GBCAs represents a significant milestone in the safety and efficacy of contrast-enhanced MRI. The core principle guiding this evolution has been the chemical design of the chelating ligand to ensure maximum in vivo stability. This compound, with its ionic macrocyclic DOTA backbone, exemplifies this principle, offering high thermodynamic and kinetic stability that minimizes gadolinium release and translates to a strong safety record.

Future research continues to focus on improving the properties of GBCAs. Key areas of development include:

-

Higher Relaxivity Agents: Creating agents that provide the same or better contrast enhancement at lower doses.

-

Targeted Agents: Designing GBCAs that can bind to specific molecular targets to provide functional and metabolic information in addition to anatomical detail.

-

Responsive Agents: Developing "smart" agents that change their relaxivity in response to specific physiological parameters like pH or enzyme activity.

For all future developments, the foundational lessons learned from the transition from linear to macrocyclic agents will remain paramount, with the stability and inertness of the gadolinium complex continuing to be the cornerstone of safe and effective contrast agent design.

References

- 1. mdpi.com [mdpi.com]

- 2. Gadolinium Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. radiopaedia.org [radiopaedia.org]

- 4. researchgate.net [researchgate.net]

- 5. MRI contrast agent - Wikipedia [en.wikipedia.org]

- 6. 25 Years of Contrast-Enhanced MRI: Developments, Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Observational study on the safety profile of this compound meglumine in 35,499 patients: The SECURE study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. appliedradiology.com [appliedradiology.com]

- 9. drugs.com [drugs.com]

- 10. Dechelation (Transmetalation): Consequences and Safety Concerns With the Linear Gadolinium-Based Contrast Agents, In View of Recent Health Care Rulings by the EMA (Europe), FDA (United States), and PMDA (Japan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. richardsemelka.com [richardsemelka.com]

- 14. Speciation of Gd-based MRI contrast agents and potential products of transmetalation with iron ions or parenteral iron supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Imaging of Transmetallation and Chelation Phenomena Involving Radiological Contrast Agents in Mineral-Rich Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 16. radiopaedia.org [radiopaedia.org]

- 17. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Meglumine (this compound meglumine) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]

- 19. zora.uzh.ch [zora.uzh.ch]

- 20. books.rsc.org [books.rsc.org]

- 21. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. pubs.rsna.org [pubs.rsna.org]

- 25. Safety of this compound Meglumine: A Review of 35 Years of Clinical Use and More Than 170 Million Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Non-clinical safety assessment of this compound meglumine (Dotarem(®)) in neonatal and juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. appliedradiology.com [appliedradiology.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Principles of Gadoterate for Molecular Imaging

This technical guide provides a comprehensive overview of the fundamental principles of this compound meglumine as a platform for molecular imaging. It details its core mechanism of action as a magnetic resonance imaging (MRI) contrast agent, its key physicochemical and pharmacokinetic properties, and its adaptation for targeted molecular imaging applications. The guide includes detailed experimental protocols and quantitative data to support researchers and professionals in the field of drug development and advanced medical imaging.

Core Principles of this compound Meglumine as an MRI Contrast Agent

This compound meglumine, also known by the brand name Dotarem®, is a gadolinium-based contrast agent (GBCA) widely used in clinical MRI.[1][2] Its function is to enhance the signal intensity of tissues, thereby improving the visibility of anatomical structures and pathological conditions.[3]

Mechanism of Action: T1 and T2 Relaxation Enhancement

The efficacy of this compound meglumine stems from the paramagnetic properties of the gadolinium ion (Gd³⁺).[1][4] Paramagnetic substances possess unpaired electrons that generate a strong magnetic moment when placed in an external magnetic field.[5] In MRI, this property is harnessed to alter the relaxation times of nearby water protons.[1][6]

When administered intravenously, this compound distributes into the extracellular fluid space where the Gd³⁺ ion interacts with surrounding water molecules.[1][5] This interaction creates a fluctuating local magnetic field that accelerates the rate at which the protons return to their equilibrium state after being excited by radiofrequency pulses. Specifically, it shortens both the spin-lattice (T1) and spin-spin (T2) relaxation times of these protons.[1][7] The reduction in T1 relaxation time is the dominant effect at clinically relevant concentrations and leads to a significant increase in signal intensity on T1-weighted images, causing tissues where the agent has accumulated to appear brighter.[5][7] This enhancement allows for the clear differentiation between normal and abnormal tissues.[1]

Chemical Structure and Stability

This compound meglumine is composed of the gadolinium ion (Gd³⁺) chelated by a macrocyclic ligand called DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[4][5] This structure is crucial for its safety profile. Free Gd³⁺ ions are toxic, but when tightly bound within the DOTA cage, their potential for toxicity is significantly minimized.[5] this compound is classified as a macrocyclic, ionic GBCA.[2] This configuration provides very high thermodynamic and kinetic stability, which reduces the risk of gadolinium dissociation in the body compared to linear GBCAs.[1][7] This high stability makes it a preferred agent, particularly for patients with impaired renal function.[2][8]

Pharmacokinetics

Following intravenous injection, this compound meglumine rapidly distributes throughout the bloodstream and into the extracellular fluid.[1][5] Because it is hydrophilic, it does not cross intact cell membranes or the blood-brain barrier.[5][9] Its primary application in clinical imaging often involves visualizing areas with a disrupted blood-brain barrier or abnormal vascularity.[4][7] The agent is excreted unchanged almost exclusively by the kidneys.[2] In patients with normal renal function, it has a terminal half-life of approximately 1.35 to 2.0 hours.[9][10]

Quantitative Physicochemical and Pharmacokinetic Properties

The performance of a contrast agent is defined by several key quantitative parameters. The table below summarizes the essential properties of this compound meglumine.

| Parameter | Value | Reference(s) |

| Chemical Structure | Macrocyclic, Ionic | [2] |

| Concentration | 0.5 mmol/mL | [2] |

| Recommended Dosage | 0.1 mmol/kg (0.2 mL/kg) body weight | [2][9] |

| T1 Relaxivity (r1) | 3.4-3.8 L/mmol·s (in plasma at 1.5 T) | [2][11] |

| 2.84-3.00 L/mmol·s (in plasma at 3 T) | [12] | |

| 2.72 L/mmol·s (in plasma at 7 T) | [12] | |

| Thermodynamic Stability (log Ktherm) | 25.6 | [9] |

| Viscosity (at 37°C) | 2.4 mPa·s | [9] |

| Osmolality | 1350 mOsm/kg water | [9] |

| Elimination Half-Life (t1/2β) | ~1.35 - 2.0 hours | [9][10] |

| Excretion Route | >99% Renal | [2] |

| Adverse Reaction Rate | 8 cases per 100,000 patients | [13] |

This compound as a Platform for Targeted Molecular Imaging

While standard this compound provides excellent anatomical and vascular contrast, the field of molecular imaging aims to visualize biological processes at the cellular and molecular level.[14] This requires contrast agents that can specifically bind to molecular targets such as receptors or enzymes that are overexpressed in disease states.[15] The high stability of the Gd-DOTA complex makes it an ideal scaffold for creating such targeted probes.[14][16]

Design and Synthesis of Targeted Probes

The general approach involves covalently attaching a targeting moiety—such as a peptide, antibody fragment, or small molecule—to the DOTA ligand.[14] This process typically involves solid-phase peptide synthesis for the targeting ligand, followed by conjugation with a DOTA derivative, complexation with gadolinium chloride (GdCl₃), and finally purification.[16] This creates a molecule that retains the MRI contrast-generating properties of gadolinium while being directed to a specific biological target.[14][17]

Mechanism of Targeted Enhancement

Once administered, the targeted probe circulates in the bloodstream. The targeting ligand portion of the probe binds with high affinity to its specific molecular target (e.g., a receptor on a cancer cell).[18] This binding event leads to an accumulation of Gd³⁺ ions at the target site, resulting in a high localized concentration of the contrast agent.[19] This localized accumulation produces a strong and persistent signal enhancement on T1-weighted MR images, allowing for the specific visualization of the molecular target.[16]

Experimental Protocols

The following sections provide standardized protocols for the characterization and in vivo evaluation of novel this compound-based molecular imaging probes.

Protocol for In Vitro Relaxivity Measurement

Objective: To determine the T1 (r1) and T2 (r2) relaxivity of a this compound-based contrast agent, which quantifies its efficiency at enhancing MRI signal.

Materials:

-

This compound-based probe of interest

-

Phosphate-buffered saline (PBS) or human plasma

-

MRI scanner (e.g., 1.5 T, 3 T, or 7 T)

-

Capillary tubes or phantoms

-

Data analysis software

Methodology:

-

Sample Preparation: Prepare a series of dilutions of the this compound probe in PBS or plasma with varying concentrations (e.g., 0.125, 0.25, 0.5, 1.0 mM). Include a control sample containing only the solvent.[20]

-

Phantom Setup: Place the samples in capillary tubes and arrange them in a phantom holder to be positioned within the MRI scanner's isocenter.[20]

-

MRI Acquisition:

-

Acquire T1 measurements using an inversion recovery or saturation recovery spin-echo sequence with multiple inversion/saturation times.

-

Acquire T2 measurements using a multi-echo spin-echo sequence with multiple echo times.

-

-

Data Analysis:

-

Calculate the T1 and T2 relaxation times for each sample by fitting the signal intensity data to the appropriate exponential recovery or decay curves.

-